Cas no 130024-16-7 ((S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine)
(S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine Chemical and Physical Properties
Names and Identifiers
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- (S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine
- 130024-16-7
- (S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine
- F50338
-
- Inchi: 1S/C11H12N2S/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)14-6-7/h1-4,7,13H,5-6,12H2/t7-/m0/s1
- InChI Key: CFPJQXTVBNJZRR-ZETCQYMHSA-N
- SMILES: S1C[C@H](CC2C3C=CC=CC=3NC1=2)N
Computed Properties
- Exact Mass: 204.07211956g/mol
- Monoisotopic Mass: 204.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 67.1Ų
(S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792297-1g |
(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine |
130024-16-7 | 98% | 1g |
¥2993.00 | 2024-08-09 |
(S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine
(S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine (CAS No. 130024-16-7): A Comprehensive Overview
(S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine (CAS No. 130024-16-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of indole derivatives and is characterized by its thiopyrano ring system, which imparts distinct chemical and biological properties.
The thiopyrano[2,3-b]indol-3-amine scaffold is of particular interest due to its ability to modulate various biological pathways. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutic agents. The chiral nature of the compound, specifically the (S)-enantiomer, plays a crucial role in its biological activity and pharmacological profile.
In the context of medicinal chemistry, the (S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine has been investigated for its interactions with specific protein targets. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs. Studies have shown that this compound can selectively bind to certain GPCRs, potentially offering new avenues for the treatment of neurological disorders and other diseases.
Additionally, the (S)-enantiomer has demonstrated promising anti-inflammatory properties. In vitro and in vivo studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The structural versatility of (S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine also allows for the synthesis of various derivatives with enhanced biological activities. Researchers have explored different functional groups and substitutions on the thiopyrano ring to optimize its pharmacological properties. For instance, modifications at the 2-position have been shown to significantly enhance the compound's potency and selectivity.
In terms of synthetic methods, several approaches have been developed to efficiently produce (S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine. One common method involves a multi-step synthesis starting from readily available starting materials. Key steps include cyclization reactions to form the thiopyrano ring and subsequent functionalization to introduce the desired substituents. The use of chiral catalysts or auxiliaries is often employed to ensure high enantioselectivity during the synthesis process.
The physicochemical properties of (S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine are also important considerations in drug development. Its solubility in various solvents and its stability under different conditions are critical factors that influence its formulation and delivery. Recent studies have focused on improving these properties through techniques such as salt formation and prodrug strategies.
Clinical trials involving compounds derived from (S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been encouraging, with several compounds showing promising therapeutic effects with minimal side effects. These findings underscore the potential of this scaffold as a valuable platform for drug discovery.
In conclusion, (S)-2,3,4,9-tetrahydro-Thiopyrano[2,3-b]indol-3-amine (CAS No. 130024-16-7) represents a promising lead compound in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. Ongoing research continues to uncover new applications and optimizations for this compound, paving the way for innovative therapeutic solutions.
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